N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-4,7-8H,5-6H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKXUXGPFGVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities. They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs.
Mode of Action
Thiazole derivatives have been reported to affect mycobacterium tuberculosis energetics. This suggests that the compound might interact with its targets, leading to changes in the energy metabolism of the bacteria.
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound features a complex structure comprising a naphtho-thiazole moiety linked to an isoxazole carboxamide. This unique arrangement contributes to its diverse biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of thiazole and isoxazole compounds often exhibit significant antimicrobial properties. In particular:
- Gram-positive Bacteria : The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as an antimicrobial agent against resistant strains .
- Fungal Infections : Antifungal activity has been noted against drug-resistant strains of Candida, highlighting its potential in treating fungal infections .
Anticancer Activity
Studies have demonstrated that this compound exhibits anticancer properties:
- Cell Viability Studies : In vitro assays on human cancer cell lines (e.g., A549 and Caco-2) revealed a significant reduction in cell viability, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, although the precise mechanisms remain under investigation.
Detailed Research Findings
A summary of relevant studies is presented in the following table:
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, reporting an IC50 value indicating potent antibacterial activity.
- Anticancer Potential : Another study focused on the compound's effects on colorectal cancer cells (Caco-2), where it demonstrated a 39.8% decrease in cell viability compared to untreated controls after 24 hours of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
